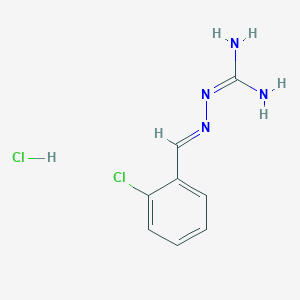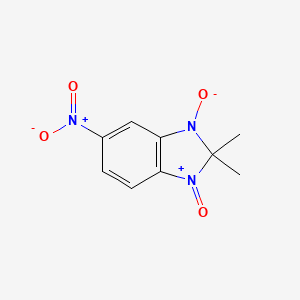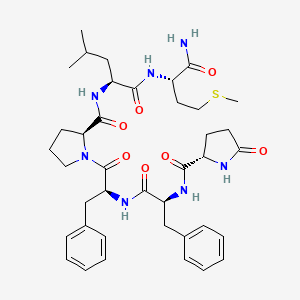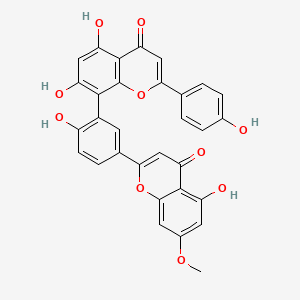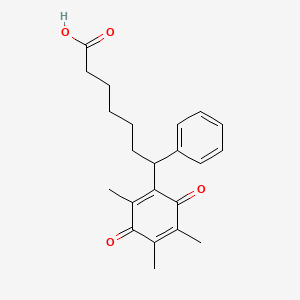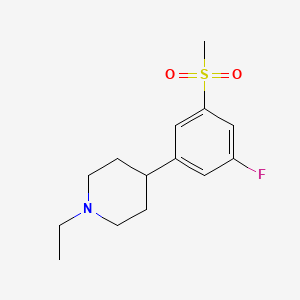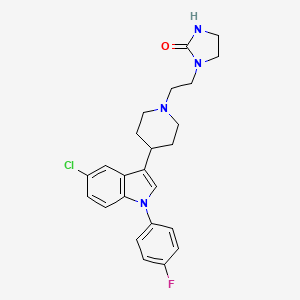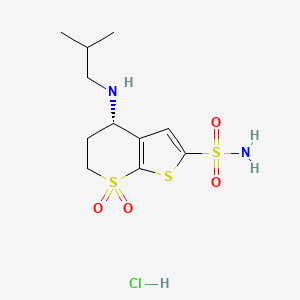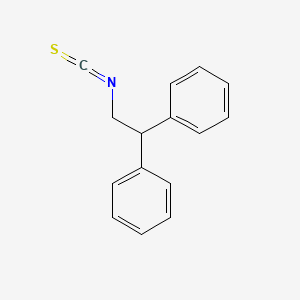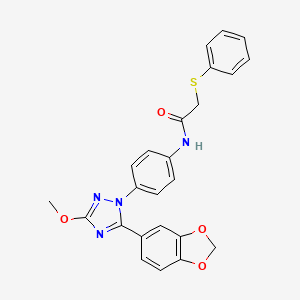
SecinH3
Descripción general
Descripción
SecinH3 is a member of triazoles . It is a Sec7-specific GEF inhibitor that displays selectivity for small GEFs of the cytohesin family . It has been used in research to understand the functional involvement of the cytohesin-Arf pathway in diverse neuronal functions .
Synthesis Analysis
This compound is a 1,2,4-triazole derivative . A series of different this compound-analogues was designed and synthesized as potential cytohesin Sec7-domain inhibitors . Some of the new synthesized this compound derivatives showed higher potency and promising activity more than this compound itself .Molecular Structure Analysis
The molecular formula of this compound is C24H20N4O4S . The InChIKey of this compound is QPGYAMIHXLCFTJ-UHFFFAOYSA-N . The Canonical SMILES of this compound is COC1=NN(C(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)NC(=O)CSC5=CC=CC=C5 .Chemical Reactions Analysis
This compound is known to inhibit insulin signaling via inhibition of insulin receptor substrate protein (IRS) phosphorylation . It has been used to reveal the functional involvement of the cytohesin-Arf pathway in diverse neuronal functions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 460.5 g/mol . The XLogP3-AA of this compound is 4.9 . It is soluble to 100 mM in DMSO .Aplicaciones Científicas De Investigación
Tratamiento de la Leucemia Mieloide Aguda (LMA)
SecinH3 ha mostrado promesa en el tratamiento de la LMA. Se dirige a la citohesina-1, una molécula involucrada en la adhesión, migración y resistencia a fármacos de las células leucémicas. Al inhibir la citohesina-1, this compound interrumpe los programas de adhesión y supervivencia leucémica, lo que lleva a la apoptosis e inhibición del crecimiento de las líneas celulares de LMA. Además, mejora la eficacia del venetoclax, un inhibidor selectivo de BCL2, en células leucémicas resistentes .
Señalización de la Insulina e Investigación de la Diabetes
En las células hepáticas, this compound se ha utilizado para estudiar las vías de señalización de la insulina. Inhibe las citohesinas asociadas con el complejo del receptor de insulina, que son necesarias para la señalización adecuada de la insulina. Esta inhibición conduce a la resistencia a la insulina hepática, una condición estrechamente relacionada con el desarrollo de la diabetes tipo 2. Por lo tanto, this compound sirve como una herramienta para comprender la patogenia molecular de la resistencia a la insulina y la diabetes .
Investigación del Cáncer
El papel de this compound en la investigación del cáncer se extiende más allá de la leucemia. Se ha utilizado para estudiar los efectos de la inhibición de la citohesina en la proliferación y apoptosis de las células tumorales. Por ejemplo, en modelos de cáncer de pulmón, this compound ha demostrado un efecto antiproliferativo, especialmente en células de cáncer de pulmón resistentes al gefitinib. Esto sugiere su potencial como un inhibidor indirecto de EGFR y un nuevo enfoque para tratar formas resistentes de cáncer .
Función Neurológica y Trastornos
This compound ha contribuido a la comprensión de la vía citohesina-Arf en las neuronas. Ha sido instrumental en revelar la participación de la vía en diversas funciones neuronales, incluida la formación de axones y dendritas, la búsqueda de caminos axónicos y el reciclaje de vesículas sinápticas. Además, tiene implicaciones terapéuticas potenciales para trastornos neurodegenerativos como la esclerosis lateral amiotrófica (ELA) y la enfermedad de Alzheimer .
Biología Celular y Tráfico de Membranas
En biología celular, this compound se utiliza para estudiar el tráfico de membranas y la remodelación del citoesqueleto de actina. Proporciona información sobre el funcionamiento de las pequeñas GTPasas, particularmente los factores de ribosilación de ADP (Arfs), que son reguladores críticos en estos procesos. Al inhibir las citohesinas, this compound ayuda a diseccionar los roles de los Arfs en las redes reguladoras celulares .
Estudios Farmacológicos
This compound sirve como un inhibidor farmacológico en estudios que exploran la focalización terapéutica de las citohesinas. Su aplicación ha revelado la participación funcional de la vía citohesina-Arf en el dolor crónico y la neurotoxicidad inducida por proteínas relacionadas con trastornos neurodegenerativos. Esto destaca el potencial de this compound en el desarrollo de nuevas estrategias terapéuticas .
Mecanismo De Acción
Target of Action
SecinH3 is an antagonist of cytohesins . Cytohesins are a class of small guanine nucleotide exchange factors (GEFs) for ADP ribosylation factors (ARFs), which are critical regulators of membrane trafficking and actin cytoskeleton remodeling . The primary targets of this compound include hCyh1, hCyh2, mCyh3, hCyh3, drosophila steppke, and yGea2-S7 . These targets play essential roles in the homeostatic regulation and malignant transformation of hematopoietic cells .
Mode of Action
This compound interacts with its targets by inhibiting the guanine nucleotide exchange activity of cytohesins . This inhibition disrupts the insulin signaling pathway via the inhibition of insulin receptor substrate protein phosphorylation . In line with the CYTH1 knockdown results, targeting CYTH1 by this compound suppresses integrin-associated adhesion signaling by reducing ITGB2 expression .
Biochemical Pathways
This compound affects the insulin signaling pathway and the cell adhesion pathway . By inhibiting cytohesins, this compound indirectly attenuates EGFR activation, disrupting leukemic adhesion and survival programs . This results in reduced proliferation of EGFR-dependent lung cancer cells .
Pharmacokinetics
It is known that this compound is soluble to 100 mm in dmso , suggesting that it may have good bioavailability.
Result of Action
This compound has been shown to have anti-leukemic effects both in vitro and in vivo . It disrupts leukemic adhesion and survival programs, leading to reduced proliferation of EGFR-dependent lung cancer cells . In addition, this compound treatment efficiently induces apoptosis and inhibits the growth of a panel of AML cell lines .
Action Environment
Environmental factors can influence the action of this compound. For instance, in this compound-treated mice, there was an observed increase in the expression of gluconeogenic genes, reduced expression of glycolytic, fatty acid, and ketone body metabolism genes in the liver, and reduced liver glycogen stores . This suggests that the liver environment can influence the efficacy and stability of this compound’s action.
Safety and Hazards
Direcciones Futuras
Recent advances in molecular biological techniques and the development of SecinH3 have revealed the functional involvement of the cytohesin-Arf pathway in diverse neuronal functions . This includes the formation of axons and dendrites, axonal pathfinding, and synaptic vesicle recycling, to pathophysiological processes including chronic pain and neurotoxicity induced by proteins related to neurodegenerative disorders . This shows the potential of chemical biology for dissecting the molecular pathogenesis of diseases like type 2 diabetes .
Propiedades
IUPAC Name |
N-[4-[5-(1,3-benzodioxol-5-yl)-3-methoxy-1,2,4-triazol-1-yl]phenyl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-30-24-26-23(16-7-12-20-21(13-16)32-15-31-20)28(27-24)18-10-8-17(9-11-18)25-22(29)14-33-19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGYAMIHXLCFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=N1)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)NC(=O)CSC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359866 | |
| Record name | SecinH3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
853625-60-2 | |
| Record name | SecinH3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




